molecular formula C10H8ClNO2S B1374055 Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate CAS No. 857081-41-5

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate

Cat. No.: B1374055
CAS No.: 857081-41-5
M. Wt: 241.69 g/mol
InChI Key: KPTUAFHCIKMODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C10H8ClNO2S . It has a molecular weight of 241.7 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiophenol with ethyl glyoxalate in the presence of sodium docusate (SDOSS) in water at room temperature . The reaction is completed in about 5 hours and the product is extracted with ethyl acetate . The crude product is then purified by passing through a column of silica gel .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo further reactions. For example, it can react with an amine in the presence of ammonium chloride at 100°C to yield a new product . The reaction is completed in 1-2 hours and the product is obtained by filtering the reaction mixture after adding ice-cold water .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place . .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is involved in various synthetic processes and exhibits notable chemical properties. For instance, it participates in reactions to produce anti-inflammatory and analgesic compounds. In a study by Abignente et al. (1983), ethyl esters, including those related to this compound, were converted into corresponding acids evaluated for anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).

Photophysical Properties

Research by Amati et al. (2010) explored the photophysical properties of compounds derived from this compound. They studied the photochemical reaction of ethyl 2-chlorothiazole-5-carboxylate and its derivatives, finding that these compounds showed fluorescence and potential as singlet-oxygen sensitizers (Amati et al., 2010).

Application in Central Nervous System Studies

A study by Hung et al. (1985) involved ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, a related compound, to explore central nervous system (CNS) activities. They found that the compounds generally caused loss of motor control in mice, suggesting their relevance in CNS studies (Hung et al., 1985).

Synthetic Methodologies

This compound is also central in novel synthetic methodologies. For example, Tang Li-jua (2015) synthesized a novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, using a process that involved this compound as a key intermediate (Tang Li-jua, 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care and appropriate safety measures should be taken .

Properties

IUPAC Name

ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTUAFHCIKMODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-amino-4-chloro-benzenethiol (1 g) was added ethyl triethoxyacetate (3 eq). The mixture was stirred at 110° C. overnight. The reaction mixture was cooled and triturated with hexane. Filtration gave 392 mg of 5-chloro-benzothiazole-2-carboxylic acid ethyl ester as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Reactant of Route 5
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.